REACTION_SMILES
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[C:1]([NH2:2])([O:3][CH2:4][CH:5]1[c:6]2[c:7]([OH:22])[cH:8][c:9]([CH:20]=[O:21])[cH:10][c:11]2[N:12]2[CH2:13][CH:14]3[NH:15][CH:16]3[C:17]1([OH:19])[O:18]2)=[O:23].[CH3:24][C:25](=[O:26])[O:27][C:28](=[O:29])[CH3:30].[OH2:31]>>[C:1]([NH2:2])([O:3][CH2:4][CH:5]1[c:6]2[c:7]([OH:22])[cH:8][c:9]([CH:20]=[O:21])[cH:10][c:11]2[N:12]2[CH2:13][CH:14]3[N:15]([C:25]([CH3:24])=[O:26])[CH:16]3[C:17]1([OH:19])[O:18]2)=[O:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)OCC1c2c(O)cc(C=O)cc2N2CC3NC3C1(O)O2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(=O)N1C2CN3OC(O)(C(COC(N)=O)c4c(O)cc(C=O)cc43)C21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |